4-Methyl-2-(o-tolyl)thiazole-5-carboxamide
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Overview
Description
“4-Methyl-2-(o-tolyl)thiazole-5-carboxamide” is a chemical compound that is part of the thiazole family. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While specific studies on 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide are limited, related thiazole derivatives have shown promise as antimicrobial agents . Further research could explore its effectiveness against bacteria, fungi, and other pathogens.
- Thiazoles exhibit anti-inflammatory activity. Although data on this specific compound are scarce, synthesized derivatives have demonstrated comparable effects to standard anti-inflammatory drugs like ibuprofen . Investigating its anti-inflammatory mechanisms and potential clinical applications would be valuable.
- Thiazoles, including 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide, may have anticancer potential. Researchers have synthesized related compounds and evaluated their antiproliferative activity against human tumor cells . Further studies could explore its efficacy, selectivity, and underlying mechanisms.
- Given the antiviral properties of thiazoles, it’s worth investigating whether this compound exhibits activity against specific viruses. Thiazole derivatives have been studied as antiretroviral agents, such as Ritonavir . Exploring its effects on other viral strains could be informative.
Antimicrobial Activity
Anti-Inflammatory Potential
Anticancer Properties
Antiviral Research
Future Directions
Thiazoles and their derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, future research could focus on the synthesis and biological activity evaluation of “4-Methyl-2-(o-tolyl)thiazole-5-carboxamide” and its derivatives.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . These compounds often interact with various cellular targets, leading to their diverse biological activities .
Mode of Action
For instance, they can bind with high affinity to multiple receptors, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSMZCHUYBSXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(o-tolyl)thiazole-5-carboxamide |
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